molecular formula C8H9ClN2O4S B2679417 5-Chloro-2-methoxy-3-sulfamoylbenzamide CAS No. 1490911-67-5

5-Chloro-2-methoxy-3-sulfamoylbenzamide

Cat. No.: B2679417
CAS No.: 1490911-67-5
M. Wt: 264.68
InChI Key: IAKDGHHCMZRTCZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S and a molecular weight of 264.69 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-2-methoxy-3-sulfamoylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and sulfamide.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The 5-chloro-2-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of sulfamide.

Chemical Reactions Analysis

5-Chloro-2-methoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-methoxy-3-sulfamoylbenzamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Chloro-2-methoxy-3-sulfamoylbenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

5-chloro-2-methoxy-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDGHHCMZRTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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